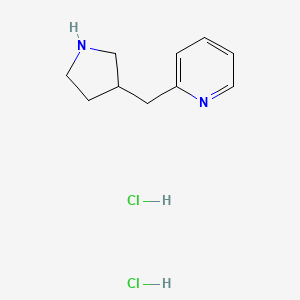
2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride
説明
Molecular Structure Analysis
The InChI code for “2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride” is 1S/C10H14N2.2ClH/c1-2-5-12-10(3-1)7-9-4-6-11-8-9/h1-3,5,9,11H,4,6-8H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram .Physical And Chemical Properties Analysis
“2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride” is a liquid at room temperature . The compound should be stored at a temperature of 4°C .科学的研究の応用
Synthesis and Catalysis
Cycloaddition Reactions : Pyrrolidines, including derivatives like 2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride, play a significant role in cycloaddition reactions, often resulting in compounds with potential biological effects. These reactions can proceed under mild conditions, yielding products like 1-methyl-3-nitro-4-(trichloromethyl)pyrrolidine (Żmigrodzka et al., 2022).
Palladium Complexes Synthesis : Compounds structurally related to 2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride have been used to synthesize palladium complexes, which show potential in activating small molecules and may have catalytic applications (Ojwach et al., 2009).
Molecular Structures and Properties
Hydrogen Bonding Studies : Investigations into molecules like 2-(pyrrol-2-ylmethylene)-1,3-indandione, related to 2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride, have revealed insights into intramolecular and intermolecular hydrogen bonding, which is crucial for understanding molecular behavior and interactions (Sigalov et al., 2009).
Crystal Structures of Ligands : The study of the crystal structure of compounds similar to 2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride can provide insights into their potential as ligands in coordination chemistry, impacting the design of new materials and catalysts (Artheswari et al., 2019).
Organic Synthesis Intermediates
- Intermediates in Organic Synthesis : Derivatives of 2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride are important intermediates in organic synthesis. For example, 1-(Pyrrolidin-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline, a closely related compound, has been synthesized with significant improvements in yield and process efficiency (Ta, 2013).
Bioactive Molecule Synthesis
- Synthesis of Bioactive Molecules : Research on pyrrolidine derivatives indicates their utility in synthesizing bioactive molecules. Pyrrolidin-2-ones and 2-pyrrolidinones, related to 2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride, are often found in biologically active natural products, highlighting their significance in medicinal chemistry (Alves, 2007).
Safety And Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335, indicating that it is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
2-(pyrrolidin-3-ylmethyl)pyridine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-5-12-10(3-1)7-9-4-6-11-8-9;;/h1-3,5,9,11H,4,6-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPLDWKNSAAMPIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC2=CC=CC=N2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyrrolidin-3-ylmethyl)pyridine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



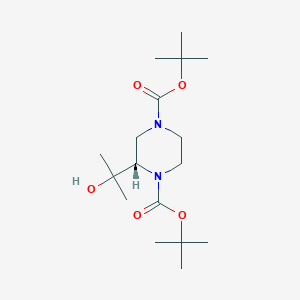
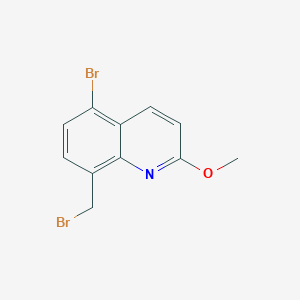
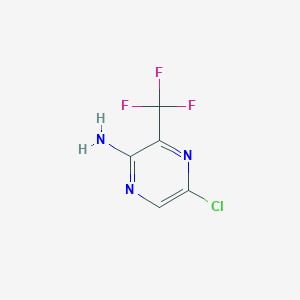
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine dihydrochloride](/img/structure/B1443535.png)
![5-Bromobenzo[b]thiophen-2-amine](/img/structure/B1443536.png)
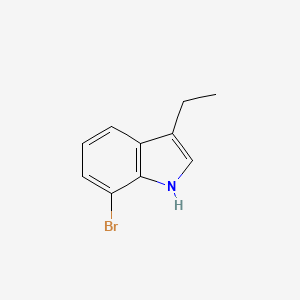

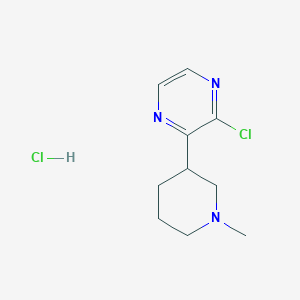
![Cyclopentanecarboxylic acid [2-(4-amino-pyrazol-1-yl)-ethyl]-amide dihydrochloride](/img/structure/B1443543.png)
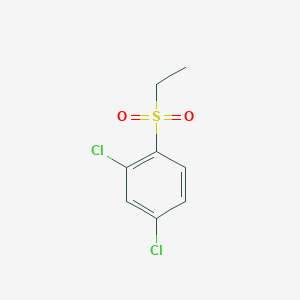
![8-Bromo-2-methylimidazo[1,2-a]pyridine](/img/structure/B1443546.png)
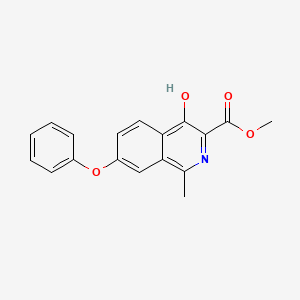
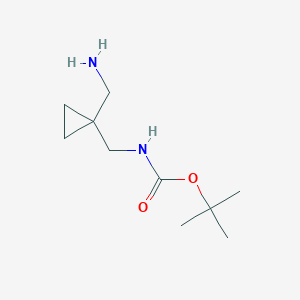
![tert-butyl N-{[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl}carbamate](/img/structure/B1443550.png)